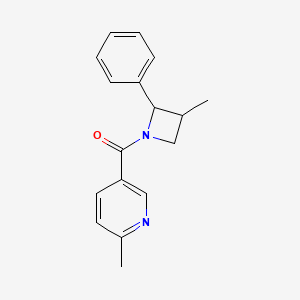
(3-Methyl-2-phenylazetidin-1-yl)-(6-methylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-2-phenylazetidin-1-yl)-(6-methylpyridin-3-yl)methanone, commonly referred to as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of azetidinone derivatives and has been found to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPMP is not fully understood, but studies have suggested that it acts by modulating the activity of certain enzymes and receptors in the body. MPMP has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, MPMP has been shown to interact with the serotonin receptor 5-HT2A, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
MPMP has a range of biochemical and physiological effects on the body. Studies have shown that MPMP can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MPMP has also been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, a group of molecules that contribute to inflammation and pain. Additionally, MPMP has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the maintenance of healthy tissues.
Vorteile Und Einschränkungen Für Laborexperimente
MPMP has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it readily available for research purposes. Additionally, MPMP has a range of potential therapeutic applications, making it a valuable tool for investigating various disease processes. However, there are also limitations to using MPMP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Additionally, MPMP has not been extensively tested in vivo, so its potential side effects and toxicity are not well-known.
Zukünftige Richtungen
There are several future directions for research on MPMP. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Further studies are needed to determine the optimal dosage and treatment regimen for MPMP in cancer patients. Additionally, MPMP has shown promise as an anti-inflammatory agent, and future research could investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, more studies are needed to fully understand the mechanism of action of MPMP and its potential side effects and toxicity.
Synthesemethoden
The synthesis of MPMP involves a multi-step process that begins with the reaction of 3-methylpyridine-6-carboxaldehyde with 2-phenylazetidinone in the presence of a base catalyst. The resulting intermediate is then subjected to further chemical reactions that ultimately lead to the formation of MPMP. The synthesis method of MPMP has been extensively studied and optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
MPMP has shown promise in a range of scientific research applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Studies have shown that MPMP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPMP has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, MPMP has been shown to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of viral infections.
Eigenschaften
IUPAC Name |
(3-methyl-2-phenylazetidin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-11-19(16(12)14-6-4-3-5-7-14)17(20)15-9-8-13(2)18-10-15/h3-10,12,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSUMTAFKRGYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2-phenylazetidin-1-yl)-(6-methylpyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)
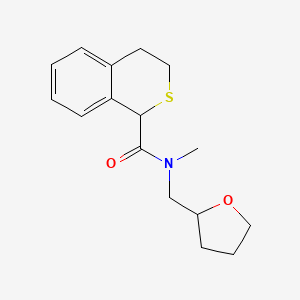
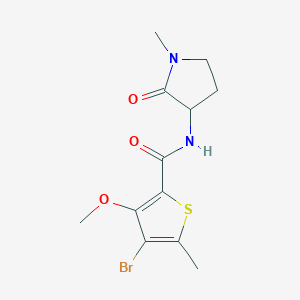
![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
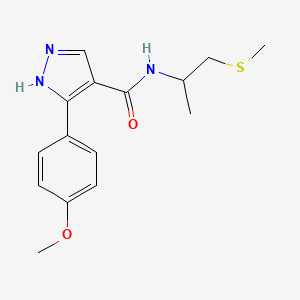
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)
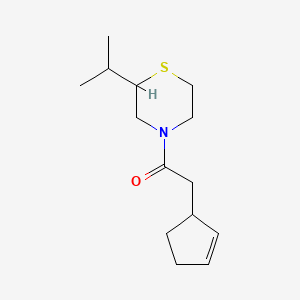
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)
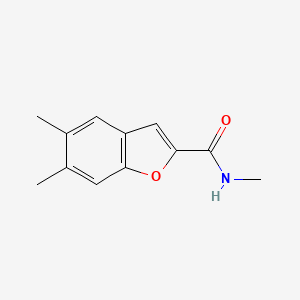
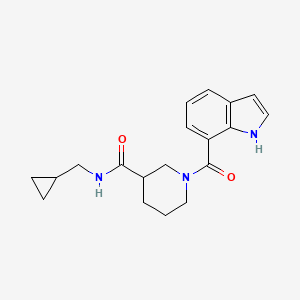
![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
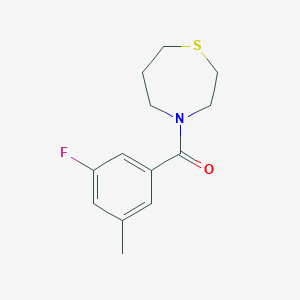
![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)